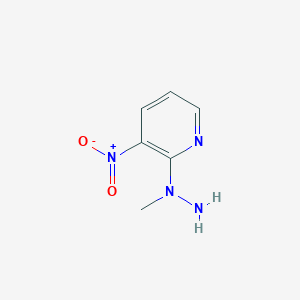

2-(1-Methylhydrazino)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKCYOYHLBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380295 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30963-12-3 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylhydrazino)-3-nitropyridine is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a nitro group and a methylhydrazino moiety, provides a rich landscape for chemical transformations. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character of the hydrazino group, makes this molecule a valuable synthon for the construction of more complex heterocyclic systems. This guide offers a comprehensive overview of the core properties of 2-(1-Methylhydrazino)-3-nitropyridine, including its chemical and physical characteristics, a plausible synthetic route, and its anticipated reactivity. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.

Chemical Identity and Physical Properties

2-(1-Methylhydrazino)-3-nitropyridine is identified by the Chemical Abstracts Service (CAS) number 30963-12-3. Its molecular formula is C₆H₈N₄O₂, corresponding to a molecular weight of 168.15 g/mol .[1]

Table 1: Physical and Chemical Properties of 2-(1-Methylhydrazino)-3-nitropyridine

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₈N₄O₂ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 30963-12-3 | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | 319.0 ± 27.0 °C | Predicted |

| Density | 1.405 g/cm³ | Predicted |

| Solubility | Data not available | Likely soluble in polar organic solvents such as ethanol and DMSO, based on the properties of the related compound 2-hydrazino-3-nitropyridine.[2] |

| pKa | Data not available | The presence of the basic methylhydrazino group and the pyridine nitrogen suggests the compound will have basic properties. |

| Stability | Stable under normal handling and storage conditions. | [1] |

It is important to note that while the compound is known to be a solid, specific experimental data for its melting point, boiling point, and solubility are currently unavailable in the public domain.[1] The provided boiling point and density are predicted values and should be treated as estimates. The stability of the molecule is reported to be normal under standard laboratory conditions.[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-chloro-3-nitropyridine with methylhydrazine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.

Caption: Proposed synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.

Experimental Protocol (Hypothetical):

-

To a solution of 2-chloro-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetonitrile or ethanol), methylhydrazine would be added dropwise at a controlled temperature, likely 0 °C to room temperature.

-

The reaction mixture would be stirred for a period of time to allow for the complete substitution of the chlorine atom.

-

Upon completion, the reaction would be worked up by removing the solvent under reduced pressure.

-

The resulting crude product could be purified by recrystallization from an appropriate solvent system to yield pure 2-(1-Methylhydrazino)-3-nitropyridine.

This proposed synthesis is based on the known reactivity of 2-chloro-3-nitropyridine with nucleophiles.[3]

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for 2-(1-Methylhydrazino)-3-nitropyridine is not available, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the N-H protons of the hydrazino group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group and the electron-donating methylhydrazino group.

-

¹³C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the carbons of the pyridine ring and the methyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazino group, C-H stretching of the aromatic ring and the methyl group, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the hydrazino moiety.

Reactivity and Potential Applications

The chemical reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dictated by the interplay of its functional groups.

Caption: Key reactivity sites of 2-(1-Methylhydrazino)-3-nitropyridine.

Reactivity of the Hydrazino Group

The methylhydrazino group is a potent nucleophile and can participate in a variety of chemical transformations. It can react with aldehydes and ketones to form the corresponding hydrazones, which are valuable intermediates for the synthesis of other heterocyclic compounds. Furthermore, the hydrazino moiety can be a key component in intramolecular cyclization reactions to form fused ring systems, a common strategy in the synthesis of biologically active molecules.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, as seen in its proposed synthesis. A key reaction of the nitro group is its reduction to an amino group. This transformation opens up a plethora of synthetic possibilities, as the resulting amino group can be further functionalized, for instance, through diazotization or acylation reactions. The presence of both a hydrazino and a reducible nitro group on the same pyridine scaffold makes this compound a precursor to various di-functionalized pyridines.

Potential Applications in Drug Development

The structural motifs present in 2-(1-Methylhydrazino)-3-nitropyridine are found in numerous biologically active compounds. The pyridine ring is a well-established scaffold in medicinal chemistry, and the introduction of hydrazino and nitro/amino functionalities provides opportunities for creating diverse chemical libraries for drug screening.[2] The ability to readily modify these functional groups allows for the fine-tuning of physicochemical properties and biological activity. This compound could serve as a starting material for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs.

Safety and Handling

2-(1-Methylhydrazino)-3-nitropyridine is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] In case of inadequate ventilation, use a suitable respirator.[1]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1]

-

Hygiene: Wash skin thoroughly after handling.[1]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a promising, yet underexplored, chemical entity. While there is a notable lack of comprehensive experimental data on its physical properties, its chemical structure suggests a rich and versatile reactivity profile. The insights provided in this guide, based on available data and logical chemical principles, aim to equip researchers with a foundational understanding of this compound. Its potential as a synthetic intermediate for the generation of novel heterocyclic compounds makes it a molecule of significant interest for future research in drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.

References

-

Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]

-

MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]

- 3. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]

Spectroscopic Characterization of 2-(1-Methylhydrazino)-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylhydrazino)-3-nitropyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a nitro group and a methylhydrazino group, suggests a rich chemical reactivity and the potential for diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1-Methylhydrazino)-3-nitropyridine, drawing upon established principles and data from analogous structures to offer a predictive yet robust characterization.

Molecular Structure and Properties

2-(1-Methylhydrazino)-3-nitropyridine possesses the chemical formula C₆H₈N₄O₂.[1] The molecule consists of a pyridine ring with a nitro group at the 3-position and a 1-methylhydrazino group at the 2-position. The presence of the electron-withdrawing nitro group and the electron-donating methylhydrazino group is expected to significantly influence the electronic environment of the pyridine ring, which will be reflected in its spectroscopic signatures.

Caption: Molecular structure of 2-(1-Methylhydrazino)-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(1-Methylhydrazino)-3-nitropyridine are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylhydrazino substituent.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | J = ~8, ~2 | Downfield shift due to the anisotropic effect of the nitro group and the pyridine nitrogen. |

| H-5 | 7.0 - 7.2 | Triplet (t) or Doublet of doublets (dd) | J = ~8 | Shielded relative to H-4 and H-6. |

| H-6 | 8.5 - 8.7 | Doublet of doublets (dd) | J = ~5, ~2 | Most downfield aromatic proton due to proximity to the electronegative pyridine nitrogen. |

| N-H | 4.0 - 6.0 | Broad singlet (br s) | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| N-CH₃ | 3.0 - 3.3 | Singlet (s) | - | Typical chemical shift for a methyl group attached to a nitrogen atom. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-Methylhydrazino)-3-nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 155 - 160 | Attached to two nitrogen atoms, significantly deshielded. |

| C-3 | 130 - 135 | Attached to the nitro group, deshielded. |

| C-4 | 138 - 142 | Aromatic carbon deshielded by the nitro group. |

| C-5 | 115 - 120 | Aromatic carbon shielded by the hydrazino group. |

| C-6 | 148 - 152 | Aromatic carbon adjacent to the pyridine nitrogen, deshielded. |

| N-CH₃ | 35 - 40 | Typical chemical shift for a methyl group attached to a nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 2-(1-Methylhydrazino)-3-nitropyridine are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Hydrazine) | 3300 - 3400 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Medium | Stretching |

| C=N, C=C (Pyridine) | 1580 - 1620 | Strong | Stretching |

| N-O (Nitro) | 1500 - 1550 (asymmetric) | Strong | Stretching |

| N-O (Nitro) | 1330 - 1370 (symmetric) | Strong | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the related compound 2-hydrazino-3-nitropyridine, an [M+H]⁺ ion at m/z 155.1 has been reported in ESI-MS.[2] Based on this, the expected mass spectrometric behavior of 2-(1-Methylhydrazino)-3-nitropyridine is as follows:

-

Molecular Ion (M⁺˙): The molecular weight of 2-(1-Methylhydrazino)-3-nitropyridine is 168.16 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z 168 would be expected.

-

[M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), a protonated molecular ion at m/z 169 would be prominent.

-

Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitro group (NO₂˙, 46 Da) or the methyl group (CH₃˙, 15 Da). Cleavage of the N-N bond in the hydrazino group is also a probable fragmentation pathway.

Predicted Fragmentation Pathways:

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the [M+H]⁺ ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(1-Methylhydrazino)-3-nitropyridine. The anticipated NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and comparative analysis with structurally related molecules. This information serves as a valuable resource for the unambiguous identification and characterization of this compound, facilitating its use in research and development. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile of 2-(1-Methylhydrazino)-3-nitropyridine.

References

Sources

"2-(1-Methylhydrazino)-3-nitropyridine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical, chemical, and safety properties of the heterocyclic compound 2-(1-Methylhydrazino)-3-nitropyridine . Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from safety data sheets, analogous compounds, and predictive methodologies to offer a robust resource for laboratory professionals. Emphasis is placed on elucidating the structural nuances that dictate its reactivity and potential applications, particularly within the realm of medicinal chemistry and organic synthesis.

Molecular Identity and Structure

2-(1-Methylhydrazino)-3-nitropyridine is a substituted pyridine derivative characterized by the presence of a 1-methylhydrazino group at the C2 position and a nitro group at the C3 position. The interplay between the electron-donating methylhydrazino group and the strongly electron-withdrawing nitro group on the pyridine ring is central to its chemical behavior.

dot digraph "2-(1-Methylhydrazino)-3-nitropyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];

// Atom coordinates N1 [pos="0,1.2!", label="N"]; C2 [pos="-1.2,0.6!", label="C"]; C3 [pos="-1.2,-0.6!", label="C"]; C4 [pos="0,-1.2!", label="C"]; C5 [pos="1.2,-0.6!", label="C"]; C6 [pos="1.2,0.6!", label="C"];

N_hydrazine1 [pos="-2.4,1.2!", label="N"]; N_hydrazine2 [pos="-3.6,0.6!", label="N"]; C_methyl [pos="-4.8,1.2!", label="C"];

N_nitro [pos="-2.4,-1.2!", label="N"]; O1_nitro [pos="-2.4,-2.4!", label="O"]; O2_nitro [pos="-3.6,-0.6!", label="O"];

// Dummy nodes for H atoms H_hydrazine1 [pos="-2.4,2.0!", label="H"]; H1_methyl [pos="-4.8,2.0!", label="H"]; H2_methyl [pos="-5.4,0.6!", label="H"]; H3_methyl [pos="-5.4,1.8!", label="H"]; H4 [pos="0,-2.0!", label="H"]; H5 [pos="2.0,-1.2!", label="H"]; H6 [pos="2.0,1.2!", label="H"];

// Draw bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_hydrazine1; N_hydrazine1 -- N_hydrazine2; N_hydrazine2 -- C_methyl;

C3 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;

// Draw H bonds N_hydrazine1 -- H_hydrazine1; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C4 -- H4; C5 -- H5; C6 -- H6; } endom Figure 1: Structure of 2-(1-Methylhydrazino)-3-nitropyridine.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 2-(1-Methylhydrazino)-3-nitropyridine | Synquest Labs[1] |

| CAS Number | 30963-12-3 | Synquest Labs[1] |

| Molecular Formula | C6H8N4O2 | Synquest Labs[1] |

| Molecular Weight | 168.15 g/mol | Calculated |

| Canonical SMILES | CNN(C1=NC=CC=C1[O-])C | - |

| InChI Key | InChI=1S/C6H8N4O2/c1-9-10(8)6-5(7(11)12)3-2-4-10/h2-4,8H,1H3 | - |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source |

| Physical State | Solid | - | Synquest Labs[1] |

| Appearance | Data not available | Likely a yellow to orange crystalline solid, typical for nitropyridine derivatives. | Inferred |

| Melting Point | Data not available | For comparison, 2-Methyl-3-nitropyridine melts at 30-35 °C. | [2] |

| Boiling Point | Data not available | For comparison, 2-Methyl-3-nitropyridine boils at 212-216 °C. | [2] |

| Solubility | Data not available | Expected to have some solubility in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from related compounds[3] |

| Stability | Stable under normal handling and storage conditions. | Avoid strong oxidizing agents. | Synquest Labs[1] |

Synthesis and Reactivity

A definitive, published synthetic protocol for 2-(1-Methylhydrazino)-3-nitropyridine is not currently available. However, a highly probable synthetic route can be extrapolated from established methods for the synthesis of substituted hydrazino- and methyl-nitropyridines.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the general reactivity of 2-halopyridines with nucleophiles, a common strategy for introducing amine and hydrazine functionalities.[4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Nucleophile: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of 1-methylhydrazine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the HCl byproduct.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism without participating in the reaction.

-

Base: The inclusion of a base is crucial to drive the reaction to completion by scavenging the acidic byproduct (HCl), which would otherwise protonate the hydrazine and reduce its nucleophilicity.

-

Temperature: Gentle heating is often required to overcome the activation energy of the substitution reaction, but excessive heat should be avoided to minimize the formation of side products.

Reactivity Profile:

The chemical reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dominated by the functional groups present:

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H2/Pd-C).

-

Hydrazine Moiety: The hydrazine group is nucleophilic and can react with electrophiles. The N-methyl group slightly increases the electron density on the adjacent nitrogen atom. The hydrazine functionality can undergo condensation reactions with aldehydes and ketones to form hydrazones.[7]

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(1-Methylhydrazino)-3-nitropyridine are not available, the following are predictions based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the substituents. - The N-H proton of the hydrazine would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. - The methyl protons would appear as a singlet in the upfield region (δ 2.5-3.5 ppm). |

| ¹³C NMR | - Aromatic carbons would resonate in the δ 120-160 ppm range. The carbon attached to the nitro group (C3) would be significantly deshielded. - The methyl carbon would appear in the upfield region of the spectrum. |

| IR Spectroscopy | - N-H stretching vibrations from the hydrazine group are expected in the 3200-3400 cm⁻¹ region. - Asymmetric and symmetric stretching vibrations of the nitro group would be prominent in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. - C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. |

| Mass Spectrometry | - The molecular ion peak (M+) would be observed at m/z = 168.15. - Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the hydrazine moiety. |

Safety and Handling

Table 4: Hazard Identification and Safety Precautions

| Hazard | Description | Precautionary Measures | Source |

| Skin Irritation | Causes skin irritation (Category 2). | Wear protective gloves and clothing. Wash skin thoroughly after handling. | Synquest Labs[1] |

| Eye Irritation | Causes serious eye irritation (Category 2A). | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | Synquest Labs[1] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Synquest Labs[1] |

| Flammability | Not flammable. | - | Synquest Labs[1] |

| Reactivity | Normally stable, not reactive with water. | Avoid contact with strong oxidizing agents. | Synquest Labs[1] |

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety procedures. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place.

Potential Applications in Research and Drug Development

While specific biological activities for 2-(1-Methylhydrazino)-3-nitropyridine have not been reported, the broader class of nitropyridine derivatives is of significant interest in medicinal chemistry.[8] The nitro group can be a key pharmacophore or a synthetic handle for further molecular elaboration. Pyridine and hydrazine moieties are common scaffolds in many biologically active compounds.[9]

Potential Research Directions:

-

Antimicrobial and Anticancer Screening: Given the known biological activities of many nitropyridine derivatives, this compound could be a candidate for screening in various antimicrobial and anticancer assays.

-

Intermediate for Novel Heterocycles: The reactive functional groups on this molecule make it a potentially valuable building block for the synthesis of more complex heterocyclic systems with novel therapeutic properties.

-

Coordination Chemistry: The nitrogen atoms in the pyridine ring and hydrazine group can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

References

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

- Afonin, S. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5563.

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

PubChem. (n.d.). N-Methylnitrous hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

-

MDPI. (2015). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

An-Najah Staff. (n.d.). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Methyl-N'-nitroguanidine (CAS 4245-76-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N'-methyl-N'-phenylacetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China | CAS 54262-68-7 | High Purity Chemical | Specifications, Safety & Applications [pipzine-chem.com]

- 4. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]

- 5. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-(1-Methylhydrazino)-3-nitropyridine

Introduction: A Molecule of Dichotomous Reactivity

2-(1-Methylhydrazino)-3-nitropyridine is a fascinating heterocyclic compound that presents a duality in its chemical nature. At its core, it is a pyridine ring, a system typically characterized by its aromaticity and nucleophilic nitrogen atom. However, this inherent character is profoundly modulated by two key substituents: a potent electron-withdrawing nitro group at the 3-position and a nucleophilic methylhydrazino group at the 2-position. This substitution pattern creates a molecule with distinct, and often competing, reactive sites. The 3-nitro group renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic attack, a reactivity pathway not typically favored by unsubstituted pyridine. Conversely, the methylhydrazino substituent provides a locus of nucleophilicity, capable of engaging with a wide array of electrophiles.

This guide provides a comprehensive exploration of this reactivity profile, intended for researchers and drug development professionals who may utilize this molecule as a versatile building block in the synthesis of complex chemical entities. We will delve into its synthesis, the nuanced reactivity of both the heterocyclic core and the hydrazino side chain, and the critical safety considerations required for its handling.

Synthesis: A Targeted Nucleophilic Aromatic Substitution

The most direct and common route to 2-(1-Methylhydrazino)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of the C2 position on the 3-nitropyridine ring, which is activated by the adjacent nitro group. The starting material of choice is typically 2-chloro-3-nitropyridine.

The causality behind this synthetic choice is rooted in the SNAr mechanism. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. Chlorine is an effective leaving group in this context. The reaction of 2-chloro-3-nitropyridine with methylhydrazine proceeds smoothly, with the more nucleophilic terminal nitrogen of methylhydrazine acting as the attacking species. A similar procedure is well-documented for the synthesis of the parent 2-hydrazino-3-nitropyridine from hydrazine hydrate[1].

Caption: General workflow for the synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.

Experimental Protocol: Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine

This protocol is adapted from analogous syntheses of hydrazinopyridines[1].

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1 equivalent).

-

Solvation: Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile or THF, to a concentration of approximately 0.5-1.0 M.

-

Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to manage the exothermic nature of the initial nucleophilic addition.

-

Reagent Addition: Slowly add methylhydrazine (1.2-1.5 equivalents) dropwise to the cooled solution. The excess methylhydrazine serves both as a reactant and as a base to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel to afford the pure product.

Reactivity of the Electron-Deficient Pyridine Ring

The presence of the 3-nitro group fundamentally alters the reactivity of the pyridine core, transforming it from a nucleophilic aromatic system into an electrophilic one.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-position is occupied, the 4 and 6 positions of the ring are also electronically activated towards nucleophilic attack. Furthermore, in some cases, the 3-nitro group itself can act as a leaving group, a phenomenon observed in related 3-nitropyridine systems, particularly with soft nucleophiles like thiols[2][3].

The viability of an SNAr reaction at a given position is dictated by the ability of the ring to stabilize the intermediate Meisenheimer complex. Attack at the 4- or 6-position allows the negative charge to be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, providing significant stabilization.

Caption: Stabilization of the Meisenheimer complex in an SNAr reaction on a nitropyridine.

This reactivity allows for further functionalization of the heterocyclic core. For instance, reaction with alkoxides or thiolates could introduce new substituents at the 4- or 6-positions, expanding the molecular complexity. It has been shown that for 2-substituted-3-nitropyridines, the 3-NO2 group can be selectively substituted by sulfur nucleophiles[2][3].

Reduction of the Nitro Group

A pivotal transformation for this molecule is the reduction of the nitro group to an amine. This reaction unmasks a versatile functional handle and dramatically alters the electronic properties of the pyridine ring, converting it back to an electron-rich system. The resulting 3-amino-2-(1-methylhydrazino)pyridine is a valuable precursor for constructing fused heterocyclic systems like pyridotriazines.

Common Reduction Conditions:

| Reagent System | Conditions | Causality & Insights |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm | Catalytic hydrogenation is a clean method, often providing high yields. The catalyst provides a surface for the reaction, and the pressure of H₂ influences the reaction rate. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Stannous chloride is a classic, reliable reducing agent for nitro groups. The reaction proceeds via a single electron transfer mechanism. Requires careful work-up to remove tin salts. |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Iron in the presence of an electrolyte is an economical and effective reducing agent. It is often preferred in industrial settings due to its low cost and reduced toxicity compared to other metals. |

Reactivity of the Methylhydrazino Side Chain

The 1-methylhydrazino group is a potent nucleophile and a versatile functional group. It contains two nitrogen atoms with different steric and electronic environments, leading to potential regioselectivity in its reactions.

Nucleophilicity and Reactions with Electrophiles

The terminal nitrogen (NH) is generally considered the more nucleophilic and less sterically hindered site compared to the nitrogen attached to the pyridine ring[4]. This site readily reacts with a variety of electrophiles.

-

Formation of Hydrazones: The most characteristic reaction is condensation with aldehydes and ketones to form stable N-aminohydrazones[5]. This reaction is fundamental in medicinal chemistry for linking molecular fragments. The mechanism involves nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration[5][6].

Caption: Reaction pathway for the formation of a hydrazone from the title compound.

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will primarily occur at the terminal nitrogen to yield the corresponding acylhydrazides or sulfonylhydrazides. These derivatives are often stable, crystalline solids.

Cycloaddition and Cyclocondensation Reactions

The hydrazino moiety is a powerful tool for constructing new heterocyclic rings. After conversion to a hydrazone, the resulting system can participate in various cycloaddition reactions[7][8][9]. Furthermore, the parent molecule or its derivatives can undergo cyclocondensation with 1,2- or 1,3-dicarbonyl compounds to form five- or six-membered rings, respectively. For example, reaction with a β-ketoester could lead to the formation of a pyrazolone-fused pyridine system.

Potential for Rearrangement

While not directly reported for this specific molecule, related heterocyclic systems containing exocyclic amino or imino groups can undergo rearrangements like the Dimroth rearrangement[10][11]. This type of rearrangement typically involves a ring-opening, rotation, and ring-closing sequence that results in the exchange of endocyclic and exocyclic heteroatoms[10]. For 2-(1-Methylhydrazino)-3-nitropyridine, such a rearrangement is not immediately obvious but could potentially be induced under specific conditions (e.g., thermal or acid/base catalysis) if an initial transformation creates a suitable iminopyridine-like intermediate. This remains an area for exploratory research.

Stability and Safety Considerations

As a Senior Application Scientist, it is my duty to emphasize that scientific advancement cannot come at the expense of safety. 2-(1-Methylhydrazino)-3-nitropyridine contains structural motifs associated with potential hazards.

Chemical Stability

The molecule combines a hydrazine derivative with a nitroaromatic system. Both classes of compounds can be energetic[12][13].

-

Thermal Stability: The presence of the nitro group suggests that the compound may decompose exothermically at elevated temperatures. While a Safety Data Sheet (SDS) indicates it is normally stable, it is crucial to avoid excessive heating[14].

-

Chemical Incompatibility: Avoid strong oxidizing agents, which can react violently with the hydrazine moiety. Also, avoid strong reducing agents unless a planned reduction of the nitro group is intended.

Toxicological Profile and Handling

-

Toxicity: Hydrazine and its derivatives are known to be toxic[15][16]. The SDS for 2-(1-Methylhydrazino)-3-nitropyridine classifies it as a substance that causes skin and serious eye irritation and may cause respiratory irritation[14]. It is rated as a moderate health hazard[14].

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

A properly fitting lab coat.

-

Splash-proof safety goggles and a face shield.

-

-

Spill & Waste: Have appropriate spill control materials available. All waste containing this compound must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a molecule of significant synthetic potential, characterized by the interplay between an electrophilic nitropyridine core and a nucleophilic methylhydrazino side chain. Its reactivity profile allows for selective functionalization at either the ring or the side chain, offering multiple avenues for the synthesis of complex molecules. The reduction of the nitro group provides a key transformation to switch the electronic character of the ring, further enhancing its utility as a synthetic intermediate. However, its potential as an energetic and toxic compound necessitates rigorous adherence to safety protocols. A thorough understanding of its dichotomous reactivity and associated hazards is paramount for any researcher intending to harness its synthetic power.

References

-

Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5723. Available at: [Link]

-

Luchterhand, B., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazine. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

-

LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Taylor & Francis Online. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 754-759. Available at: [Link]

-

Van der Plas, H. C. (1966). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1101-1110. Available at: [Link]

-

ACS Publications. (2018). [4 + 1] Cycloaddition Reaction of α,β-Alkynic Hydrazones and KSCN under Transition-Metal-Free Conditions: Synthesis of N-Iminoisothiazolium Ylides. The Journal of Organic Chemistry, 83(17), 10408–10415. Available at: [Link]

-

Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 705–710. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

- Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

National Institutes of Health. (n.d.). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Available at: [Link]

-

Bard, A. J. (1964). The Electrochemistry of the Methylhydrazines. Journal of the American Chemical Society, 86(19), 4044–4048. Available at: [Link]

-

ResearchGate. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Available at: [Link]

-

National Institutes of Health. (2023). Hydrazine Toxicology. Available at: [Link]

-

SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 563–582. Available at: [Link]

-

ACS Publications. (2019). Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates. The Journal of Organic Chemistry, 84(3), 1547–1555. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(10), 2275. Available at: [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

-

Wikipedia. (n.d.). Dimroth rearrangement. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available at: [Link]

-

ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 24(10), 1957–1975. Available at: [Link]

-

MDPI. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(11), 916-921. Available at: [Link]

-

ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 705–710. Available at: [Link]

-

IOSR Journal of Applied Chemistry. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. IOSR-JAC, 16(5), 35-42. Available at: [Link]

-

ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

-

ResearchGate. (2018). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

-

An-Najah National University. (2007). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones. Asian Journal of Chemistry, 19(3), 1658-1666. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine. Available at: [Link]

-

Royal Society of Chemistry. (2021). Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms. RSC Advances, 11(36), 22081-22091. Available at: [Link]

Sources

- 1. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

- 15. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stability and Storage of 2-(1-Methylhydrazino)-3-nitropyridine for Research and Development Applications

Introduction

2-(1-Methylhydrazino)-3-nitropyridine (CAS No: 30963-12-3) is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing nitro group and a nucleophilic methylhydrazino group, makes it a versatile intermediate for the development of more complex heterocyclic systems, particularly in the fields of medicinal chemistry and materials science.

The integrity of such a reactive starting material is paramount for the reproducibility and success of downstream applications. The inherent reactivity conferred by its functional groups necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors influencing the stability of 2-(1-Methylhydrazino)-3-nitropyridine and outlines field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's purity and reactivity over time, thereby ensuring the integrity of their experimental outcomes.

Chemical Profile and Inherent Stability

Molecular Structure and Functional Group Analysis

The stability of 2-(1-Methylhydrazino)-3-nitropyridine is intrinsically linked to its molecular structure. An analysis of its constituent functional groups provides a predictive framework for its chemical behavior.

Caption: Recommended workflow for handling 2-(1-Methylhydrazino)-3-nitropyridine.

Procedural Justification:

-

Step 2 (Equilibration): This is a critical, self-validating step. Opening a cold container in a warmer, humid lab environment will cause atmospheric moisture to condense on the cold solid, introducing water. Allowing it to warm to room temperature first prevents this contamination.

-

Step 3 & 4 (Ventilation/Inert Gas): Handling in a fume hood is mandated by the compound's classification as a respiratory irritant. [1]Using an inert gas blanket (e.g., a gentle stream of argon into the vial while open) minimizes exposure to atmospheric oxygen, protecting the remaining bulk material from oxidative degradation.

-

Step 6 (Purging): Before resealing, purging the headspace with a dry, inert gas displaces the ambient air that entered during dispensing, preserving the integrity of the material for future use.

Summary of Stability and Storage Parameters

This table provides an at-a-glance summary of the optimal conditions for preserving the quality of 2-(1-Methylhydrazino)-3-nitropyridine.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (e.g., 2-8 °C) | Minimizes thermal energy, slowing potential degradation pathways. [1] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the methylhydrazino group by atmospheric oxygen. |

| Light | Store in Dark/Amber Container | Prevents potential photochemical degradation. |

| Moisture | Dry Environment, Tightly Sealed | Prevents hygroscopic water absorption and potential hydrolysis. [1] |

| Incompatibilities | Segregate from Strong Oxidizing Agents | Prevents rapid chemical degradation and potential hazardous reactions. [1] |

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a stable compound under normal, controlled laboratory conditions. [1]However, its stability is contingent upon mitigating specific risks, primarily oxidation of the methylhydrazino functional group. The principal threat to its integrity is contact with strong oxidizing agents, with secondary risks posed by atmospheric oxygen, heat, and moisture.

By adhering to the detailed storage and handling protocols outlined in this guide—specifically, storage in a cool, dry, dark environment under an inert atmosphere and segregated from incompatible materials—researchers can ensure the long-term purity and reactivity of this valuable synthetic intermediate. The implementation of these self-validating procedures is a cornerstone of good laboratory practice that directly supports the generation of reliable and reproducible scientific data.

References

-

2-(1-Methylhydrazino)-3-nitropyridine Safety Data Sheet . SynQuest Laboratories, Inc. Link

-

2-Methyl-3-nitropyridine, 97% Safety Data Sheet . Fisher Scientific. Link

-

2-Amino-3-Methylpyridine Material Safety Data Sheet . Central Drug House (P) Ltd. Link

-

2-Amino-3-nitropyridine Safety Data Sheet . Fisher Scientific. Link

-

2-Methyl-3-nitropyridine Product Information . Chem-Impex International. Link

-

2-Hydrazino-3-Nitropyridine Properties . Pipzine Chemicals. Link

Sources

An In-Depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(1-Methylhydrazino)-3-nitropyridine Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyridine nucleus stands as a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this heterocycle offers a gateway to a vast chemical space with diverse biological activities. Among the myriad of substituted pyridines, 2-(1-Methylhydrazino)-3-nitropyridine emerges as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic hydrazine moiety and an electron-withdrawing nitro group on an electron-deficient pyridine ring bestows upon it a rich and exploitable reactivity profile.

This technical guide provides a comprehensive overview of 2-(1-Methylhydrazino)-3-nitropyridine, from its synthesis and characterization to its chemical behavior and, most importantly, its burgeoning role as a precursor to novel therapeutic agents. As a Senior Application Scientist, the aim here is not merely to present protocols but to offer insights into the causality behind the synthetic choices and to illuminate the pathways for its application in modern drug discovery programs. We will delve into the mechanistic underpinnings of its reactions and showcase its potential in generating libraries of bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount before commencing any experimental work with 2-(1-Methylhydrazino)-3-nitropyridine.

Table 1: Physicochemical and Safety Data for 2-(1-Methylhydrazino)-3-nitropyridine [2]

| Property | Value |

| CAS Number | 30963-12-3 |

| Molecular Formula | C₆H₈N₄O₂ |

| Molecular Weight | 168.15 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Limited solubility in water; soluble in some polar organic solvents.[3] |

| Stability | Stable under normal storage conditions. The presence of nitro and hydrazine groups suggests potential instability at elevated temperatures or upon impact.[3] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Note: This data is based on available safety data sheets and should be supplemented with a thorough in-house risk assessment before use.

Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine: A Step-by-Step Guide

The primary and most efficient route to 2-(1-Methylhydrazino)-3-nitropyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with methylhydrazine. The electron-withdrawing nitro group at the 3-position is crucial as it activates the 2-position of the pyridine ring towards nucleophilic attack.

Precursor Synthesis: From 2-Hydroxypyridine to 2-Chloro-3-nitropyridine

The journey begins with the readily available 2-hydroxypyridine. The synthesis of the key intermediate, 2-chloro-3-nitropyridine, is a two-step process: nitration followed by chlorination.

Step 1: Nitration of 2-Hydroxypyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical activating step.

-

Reaction: 2-Hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid.

-

Rationale: The hydroxyl group at the 2-position directs the electrophilic nitronium ion (NO₂⁺) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the desired 3-nitro isomer.

Step 2: Chlorination of 2-Hydroxy-3-nitropyridine

The hydroxyl group is then converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

-

Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation.

-

Mechanism: The hydroxyl group attacks the electrophilic sulfur or phosphorus center, followed by elimination to yield the 2-chloro-3-nitropyridine.

Final Step: Nucleophilic Aromatic Substitution with Methylhydrazine

This is the key bond-forming reaction that furnishes the target molecule.

-

Reaction: 2-Chloro-3-nitropyridine is treated with methylhydrazine in a suitable solvent.

-

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent such as acetonitrile or ethanol is often used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

-

Base: A mild base, such as potassium carbonate or triethylamine, may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Detailed Experimental Protocol:

-

To a solution of 2-chloro-3-nitropyridine (1 equivalent) in ethanol, add methylhydrazine (1.2 equivalents) dropwise at room temperature.

-

If necessary, add potassium carbonate (1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-(1-Methylhydrazino)-3-nitropyridine.

dot

Caption: Synthetic pathway to 2-(1-Methylhydrazino)-3-nitropyridine.

Spectroscopic Characterization

While specific, publicly available, fully assigned spectra for 2-(1-Methylhydrazino)-3-nitropyridine are scarce, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.[4][5]

Table 2: Predicted Spectroscopic Data for 2-(1-Methylhydrazino)-3-nitropyridine

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (doublet of doublets and doublets in the δ 7.0-8.5 ppm region).- A singlet for the N-methyl protons (around δ 3.0-3.5 ppm).- Broad signals for the N-H protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (in the δ 110-160 ppm range).- A signal for the N-methyl carbon (around δ 30-40 ppm). |

| FT-IR (KBr) | - N-H stretching vibrations (around 3200-3400 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).- C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dominated by the interplay between the nucleophilic hydrazine moiety and the electron-deficient nitropyridine ring. This dual functionality makes it a powerful synthon for the construction of various heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly with the electron-withdrawing nitro group, is susceptible to further nucleophilic attack, although the existing hydrazino group is electron-donating. The outcome of such reactions would depend on the nature of the incoming nucleophile and the reaction conditions.

Intramolecular Cyclization: A Gateway to Fused Heterocycles

The most significant and synthetically useful reaction of 2-(1-Methylhydrazino)-3-nitropyridine is its propensity to undergo intramolecular cyclization to form fused heterocyclic systems. The hydrazine moiety provides the necessary nucleophiles to attack an electrophilic center, which can be either introduced externally or generated in situ.

Formation of Pyrazolo[1,5-a]pyridines

A key transformation is the cyclization to form the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][6]

-

Reaction Conditions: This cyclization can be initiated by reacting 2-(1-Methylhydrazino)-3-nitropyridine with various reagents that provide a one-carbon electrophile, such as orthoesters or aldehydes.

-

Mechanism: The terminal nitrogen of the hydrazine attacks the electrophilic carbon, followed by an intramolecular cyclization onto the pyridine nitrogen and subsequent aromatization. The nitro group can be retained or transformed depending on the reaction conditions.

dot

Caption: General mechanism for pyrazolo[1,5-a]pyridine formation.

Applications in Drug Discovery and Development

The true value of 2-(1-Methylhydrazino)-3-nitropyridine lies in its role as a versatile starting material for the synthesis of biologically active compounds. The resulting fused heterocyclic systems have shown promise in a range of therapeutic areas.

Anti-inflammatory Agents

Derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties.[7] The scaffold is amenable to a wide range of substitutions, allowing for the fine-tuning of activity against various inflammatory targets. The synthesis of libraries of these compounds, starting from 2-(1-Methylhydrazino)-3-nitropyridine, is a viable strategy for identifying novel anti-inflammatory drug candidates.

Anticancer Agents

The isatin scaffold, which shares some structural similarities with the cyclized products of 2-(1-Methylhydrazino)-3-nitropyridine, is a well-known pharmacophore in anticancer drug design.[8] Hydrazone derivatives, which can be readily formed from the title compound, have also demonstrated significant anticancer activity.[9][10] The pyrazolo[1,5-a]pyridine core has also been explored for its potential in oncology.

Other Therapeutic Areas

The broad utility of the nitropyridine scaffold as a precursor to bioactive molecules suggests that derivatives of 2-(1-Methylhydrazino)-3-nitropyridine could be explored for a multitude of other therapeutic applications, including antiviral and antimicrobial agents.[4][11] The ability to readily generate diverse chemical entities from this starting material makes it an attractive tool for high-throughput screening and lead optimization campaigns.

Conclusion and Future Perspectives

2-(1-Methylhydrazino)-3-nitropyridine is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its unique electronic and structural features facilitate a range of chemical transformations, most notably intramolecular cyclizations to form medicinally relevant fused heterocyclic systems. The ability to readily access pyrazolo[1,5-a]pyridine and related scaffolds from this precursor opens up avenues for the development of novel therapeutics targeting a spectrum of diseases, from inflammatory disorders to cancer.

Future research in this area should focus on the full characterization of 2-(1-Methylhydrazino)-3-nitropyridine and the exploration of its reactivity with a wider range of electrophilic partners. The synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents. As our understanding of the structure-activity relationships of these compounds grows, so too will the importance of 2-(1-Methylhydrazino)-3-nitropyridine in the armamentarium of the medicinal chemist.

References

-

Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025 , 18, 692. [Link]

-

PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

-

Ibrahim, H. S.; El-Sayed, M. A. A.; El-Mowafi, S. M. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents. European Journal of Medicinal Chemistry2016 , 122, 347-363. [Link]

-

Zapol'skii, V. A.; Munoz Castillo, D. C.; Pawletta, B.; Bilitewski, U.; Gjikaj, M.; Brüdigam, C.; Kaufmann, D. E. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][11][12]triazin-7(6 H)-ones and Derivatives. Molecules2025 , 30(18), 3792. [Link]

-

Stoyanov, S.; Antonov, L.; Stoyanova, D. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2020 , 25(11), 2533. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]

-

Ochędzan-Siodłak, W.; Duda, E.; Stelmach, A. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate2018 . [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

Castagnolo, D.; Manfroni, G.; Radi, M.; Bechi, B.; Botta, M. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Medicinal Chemistry1994 , 37(24), 4215-4223. [Link]

-

The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

-

MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

-

MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

-

International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

-

DergiPark. Cumhuriyet Science Journal. [Link]

-

PMC. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

-

Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

-

PubChem. 2-Methyl-3-nitropyridine. [Link]

Sources

- 1. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

Application and Protocol Guide: 2-(1-Methylhydrazino)-3-nitropyridine as a Derivatization Agent for Advanced Carbonyl Analysis

Introduction: The Rationale for Derivatization in Modern Analyical Science

In analytical chemistry, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical preparations, target analytes often exist at low concentrations or lack the physicochemical properties required for sensitive and selective detection. Carbonyl compounds (aldehydes and ketones), a class of molecules critical to biology, toxicology, and industrial processes, frequently present such a challenge.[1][2] They often exhibit poor ionization efficiency in mass spectrometry and may lack a strong chromophore for UV-Vis detection.

Chemical derivatization addresses this by converting the analyte into a new molecule with superior analytical characteristics.[3] The ideal derivatization agent imparts a "tag" that enhances detectability, improves chromatographic retention and resolution, and increases the stability of the analyte. For decades, hydrazine-based reagents, most notably 2,4-dinitrophenylhydrazine (DNPH), have been the cornerstone for carbonyl analysis, reacting to form stable, highly colored hydrazone derivatives suitable for HPLC-UV analysis.[1][4]

This guide introduces 2-(1-Methylhydrazino)-3-nitropyridine , a specialized reagent designed for high-sensitivity applications. By combining the proven reactivity of a hydrazine moiety with the unique spectroscopic and mass spectrometric properties of a nitropyridine ring, this agent offers distinct advantages for researchers developing next-generation analytical methods.

Advantages of 2-(1-Methylhydrazino)-3-nitropyridine:

-

Enhanced Molar Absorptivity: The 3-nitropyridine group acts as a potent chromophore, enabling highly sensitive detection using UV-Vis or diode array detectors (DAD).

-

Improved Mass Spectrometric Response: The pyridine nitrogen is readily protonated, making the resulting hydrazone derivative highly amenable to positive-ion electrospray ionization (ESI+), leading to lower limits of detection in LC-MS/MS applications.[5][6]

-

Specific Fragmentation: The methyl group and the nitropyridine ring provide predictable and specific fragmentation patterns in tandem MS (MS/MS), enhancing confidence in analyte identification.

-

Tunable Reactivity: The electronic properties of the substituted pyridine ring can be leveraged to optimize reaction kinetics for a range of carbonyl compounds.

The Chemistry of Derivatization: Hydrazone Formation

The core of the derivatization process is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a two-step mechanism under acidic catalysis:

-

Nucleophilic Attack: The terminal nitrogen of the 2-(1-methylhydrazino) group, acting as a strong nucleophile, attacks the carbonyl carbon.[7]

-

Dehydration: Following the initial addition, a molecule of water is eliminated to form a stable carbon-nitrogen double bond (C=N), resulting in the final hydrazone product.[7][8]

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack.

Sources

- 1. agilent.com [agilent.com]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]